Cytotoxic Potency Comparison: DH20931 vs. Noscapine in Breast Cancer Cell Lines
DH20931 (compound 1c) demonstrated markedly superior growth inhibitory potency compared to the structurally related natural product noscapine. In the MCF7 (ER-positive) breast cancer cell line, DH20931 exhibited an IC50 of 1.3 μM versus 57 μM for noscapine, representing an approximately 44-fold improvement in potency . In the MDA-MB231 (triple-negative) cell line, DH20931 showed an IC50 of 3.9 μM compared to 64 μM for noscapine, a 16.4-fold enhancement .
| Evidence Dimension | Growth inhibition IC50 (μM) |
|---|---|
| Target Compound Data | MCF7: IC50 = 1.3 μM; MDA-MB231: IC50 = 3.9 μM |
| Comparator Or Baseline | Noscapine: MCF7 IC50 = 57 μM; MDA-MB231 IC50 = 64 μM |
| Quantified Difference | ~44-fold (MCF7); ~16-fold (MDA-MB231) |
| Conditions | 48 h treatment; MTT assay; MCF7 and MDA-MB231 human breast cancer cell lines (Bioorg Med Chem Lett, 2014) |
Why This Matters
This direct within-study comparison quantifies the structural optimization gain from the 6,6′-dimethoxy imidazolium scaffold over the parent noscapine chemotype, a critical selection criterion for laboratories seeking maximum potency within the biisoquinoline class.
- [1] Jaiswal AS, Hirsch-Weil D, Proulx ER, Hong S, Narayan S. Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. Bioorg Med Chem Lett. 2014;24(20):4850-4853. doi:10.1016/j.bmcl.2014.08.053. View Source
